molecular formula C7H14ClF2NS B6194200 1-{3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride CAS No. 2680537-69-1

1-{3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride

Cat. No.: B6194200
CAS No.: 2680537-69-1
M. Wt: 217.7
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Description

1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclobutyl ring substituted with difluoro and methylsulfanyl groups, making it a unique structure for chemical studies.

Preparation Methods

The synthesis of 1-{3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride involves several steps:

    Synthetic Routes: The preparation typically starts with the formation of the cyclobutyl ring, followed by the introduction of difluoro and methylsulfanyl groups. The final step involves the addition of the methanamine group and conversion to the hydrochloride salt.

    Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

    Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro or methylsulfanyl groups are replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted in solvents like dichloromethane or ethanol under controlled temperatures.

    Major Products: The major products formed depend on the type of reaction and the reagents used, such as sulfoxides, sulfones, or substituted derivatives.

Scientific Research Applications

1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

    Biology: It may be used in biological studies to investigate its effects on cellular processes, enzyme interactions, and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.

    Industry: The compound’s unique structure makes it valuable for developing new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 1-{3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, influencing their activity and leading to various biological effects.

    Pathways Involved: The pathways affected depend on the specific molecular targets, which could include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as {3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanol and 1-[3,3-difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride share structural similarities.

    Uniqueness: The presence of both difluoro and methylsulfanyl groups on the cyclobutyl ring, along with the methanamine hydrochloride moiety, distinguishes it from other compounds and may confer unique chemical and biological properties.

Properties

CAS No.

2680537-69-1

Molecular Formula

C7H14ClF2NS

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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